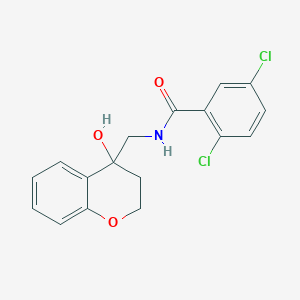

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

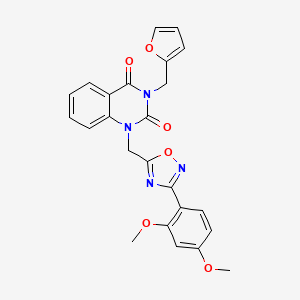

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide”, is often performed through direct condensation of benzoic acids and amines . This reaction is usually carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides are diverse. For instance, benzamides can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Amides, including benzamides, have garnered attention for their antioxidant properties. Researchers have synthesized novel benzamide compounds and evaluated their in vitro antioxidant activity. These compounds demonstrated total antioxidant, free radical scavenging, and metal chelating activity. Some even outperformed standard antioxidants . The ability to scavenge free radicals and protect against oxidative stress positions this compound as a potential therapeutic agent in various health contexts.

Antibacterial Properties

The same benzamide derivatives were also tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. By comparing their efficacy with control drugs, researchers gained insights into their potential as antibacterial agents. While not all benzamides exhibited strong antibacterial effects, certain compounds showed promise . Further investigations could explore their specific mechanisms of action and potential clinical applications.

Drug Discovery and Medicinal Chemistry

Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures allow for modifications that can enhance bioactivity, selectivity, and pharmacokinetics. Researchers explore these compounds as potential drug candidates for various diseases, including cancer, hypercholesterolemia, and anti-inflammatory conditions . The unique features of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide may contribute to novel drug development.

Industrial Applications

Beyond medicine, amides find applications in industrial sectors such as plastics, rubber, paper, and agriculture. Benzamides, due to their stability and reactivity, are used in the synthesis of various materials. For instance, 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide could serve as a building block for creating specialized polymers or other industrial products .

Chemical Synthesis

Researchers utilize 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide as a precursor in chemical reactions. For example, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine, which has its own applications . Understanding its reactivity and versatility allows chemists to design novel compounds and functional materials.

Biological Studies

Amides are prevalent in biological molecules, including proteins and natural products. Investigating the interactions of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide with biological targets can provide insights into its potential therapeutic effects. Whether as enzyme inhibitors, receptor modulators, or structural mimics, this compound’s biological relevance warrants further exploration .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c18-11-5-6-14(19)12(9-11)16(21)20-10-17(22)7-8-23-15-4-2-1-3-13(15)17/h1-6,9,22H,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDKTTLQUBCZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)

![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)